molecular formula C15H16N2O3S B2421910 N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034569-68-9

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2421910
CAS No.: 2034569-68-9
M. Wt: 304.36
InChI Key: GLJSEVKDWMUWME-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.36. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10(18)13-6-5-11(21-13)7-8-16-14(19)12-4-3-9-17(2)15(12)20/h3-6,9H,7-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJSEVKDWMUWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=CN(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Structural Overview

The molecular formula of this compound is C₁₄H₁₅N₃O₂S, with a molecular weight of approximately 293.36 g/mol. The structure features a dihydropyridine ring, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Dihydropyridine Ring : This is achieved through a condensation reaction involving appropriate precursors.
  • Acetylation : The thiophene moiety is acetylated using acetic anhydride.
  • Ethyl Substitution : The ethyl group is introduced through an ethylating agent under basic conditions.
  • Amidation : Final formation of the carboxamide group occurs through reaction with an amine source.

These steps require careful control of reaction conditions to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Activity

  • Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

2. Antitumor Properties

  • Dihydropyridine derivatives are often investigated for their anticancer effects. Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating cell signaling pathways.

3. Interaction with Biological Targets

  • Molecular docking studies have predicted binding affinities with various proteins involved in disease processes, including those related to cancer and inflammation. These interactions suggest a mechanism of action that may involve enzyme inhibition or receptor modulation.

Case Studies

Several case studies have explored the biological implications of this compound:

StudyFindings
Study 1 Investigated the anti-inflammatory effects in vitro, showing significant reduction in cytokine levels.
Study 2 Examined antitumor activity against breast cancer cell lines, demonstrating cell cycle arrest and apoptosis induction.
Study 3 Conducted molecular docking simulations revealing strong binding to cyclooxygenase enzymes, suggesting potential as an anti-inflammatory agent.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors could modulate signaling pathways critical for cell survival and proliferation.

Applications

Given its promising biological activity, this compound has potential applications in:

  • Pharmaceutical Development : As a candidate for anti-inflammatory or anticancer drugs.
  • Research Tools : For studying cellular mechanisms involved in inflammation and cancer.
  • Material Science : Due to its unique chemical properties that may be exploited in organic semiconductor applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling the thiophene-acetyl moiety to the dihydropyridine core via amide bond formation. Key steps include:

  • Use of coupling reagents (e.g., carbodiimides) for amidation .
  • Optimization of reaction conditions: Solvent selection (e.g., DMF or ethanol), temperature control (60–80°C), and catalyst choice (e.g., sodium hydride) to enhance yield and purity .
  • Purification via column chromatography or HPLC, with progress monitored by TLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks .
  • Mass spectrometry (MS) for molecular weight confirmation .
  • X-ray crystallography to resolve tautomeric forms (e.g., lactam vs. hydroxy-pyridine) .
  • HPLC for purity assessment (>95%) .

Q. What experimental approaches are used to assess the compound’s stability under varying conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies under stress conditions (e.g., heat, light, humidity) .
  • Monitor degradation via HPLC-MS to identify breakdown products .
  • Use kinetic modeling to predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer :

  • Perform dose-response assays to validate activity thresholds .
  • Apply statistical Design of Experiments (DoE) to isolate confounding variables (e.g., solvent effects, impurities) .
  • Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Replicate studies under standardized conditions to rule out batch variability .

Q. What computational methods are suitable for probing the compound’s reaction mechanisms?

  • Methodological Answer :

  • Use density functional theory (DFT) to map reaction pathways and transition states .
  • Perform molecular dynamics (MD) simulations to study solvent interactions .
  • Validate predictions with isotopic labeling experiments (e.g., ¹⁸O tracing) .

Q. How can pharmacokinetic properties be optimized for in vivo studies?

  • Methodological Answer :

  • Conduct in vitro metabolic assays (e.g., liver microsomes) to identify metabolic hotspots .
  • Modify functional groups (e.g., acetyl thiophene) to enhance solubility or reduce CYP450 metabolism .
  • Use molecular docking to predict binding affinities to plasma proteins .

Q. What advanced techniques elucidate tautomeric equilibria in this compound?

  • Methodological Answer :

  • Variable-temperature NMR to monitor tautomer shifts .
  • X-ray crystallography to resolve solid-state tautomeric forms .
  • Computational modeling (e.g., QM/MM) to predict dominant tautomers in solution .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer :

  • Synthesize analogs with modifications to the thiophene or dihydropyridine moieties .
  • Use 3D-QSAR models to correlate structural features with bioactivity .
  • Test derivatives in target-specific assays (e.g., kinase inhibition) to refine SAR .

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